molecular formula C37H40N4O5 B064143 TIPP-psi CAS No. 159992-07-1

TIPP-psi

Cat. No.: B064143
CAS No.: 159992-07-1
M. Wt: 620.7 g/mol
InChI Key: RPKMHCAOERKVEC-DYTOPAQESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TIPPpsi involves multiple steps, starting from the appropriate amino acids and incorporating them into a peptide chain. The process typically includes:

Industrial Production Methods

Industrial production of TIPPpsi would likely follow similar synthetic routes but on a larger scale. This would involve:

Chemical Reactions Analysis

Types of Reactions

TIPPpsi undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

TIPPpsi has a wide range of applications in scientific research:

Mechanism of Action

TIPPpsi exerts its effects by selectively binding to the delta opioid receptor. This binding inhibits the receptor’s activity, blocking the effects of endogenous opioids. The molecular targets include the delta opioid receptor, and the pathways involved are primarily related to pain modulation and neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TIPPpsi is unique due to its high selectivity for the delta opioid receptor and its potent antagonist properties. This makes it a valuable tool in research and potential therapeutic applications .

Biological Activity

TIPP-psi (H-Tyr-TicPsi[CH(2)NH]Phe-Phe-OH) is a pseudopeptide analog of the delta opioid antagonist TIPP, developed to enhance selectivity and stability against enzymatic degradation. This compound has garnered significant interest in opioid research due to its unique pharmacological properties and biological activities.

Structure and Properties

This compound is characterized by a modified peptide bond that enhances its stability and receptor affinity. The compound exhibits subnanomolar affinity for delta opioid receptors (DORs) while demonstrating remarkably low affinity for mu opioid receptors (MORs). Specifically, the ratio of binding affinities is reported as Kiμ/Kiδ=10,500K_i^{\mu}/K_i^{\delta}=10,500, indicating a strong selectivity for DORs over MORs .

This compound functions primarily as a delta opioid receptor antagonist , but it has also exhibited unexpected agonistic properties in certain experimental settings. Research indicates that this compound can inhibit adenylyl cyclase activity in cells expressing delta-opioid receptors, suggesting that it may have dual roles depending on the cellular context .

Key Findings:

  • Inhibition of Adenylyl Cyclase : this compound showed concentration-dependent inhibition of adenylyl cyclase activity with an IC50 value of 3.97nM3.97\,nM, indicating its role in modulating intracellular signaling pathways linked to opioid receptors .
  • Membrane Potential Hyperpolarization : In studies involving synaptic transmission, this compound was found to enhance DAMGO-induced hyperpolarization of membrane potential, suggesting its involvement in modulating neuronal excitability .

Comparative Biological Activity

The following table summarizes the biological activities and receptor affinities of this compound compared to its parent compound TIPP and other related compounds.

CompoundReceptor Affinity (Ki)Selectivity (Ki μ/Ki δ)IC50 (Adenylyl Cyclase)Agonist Activity
TIPPSubnanomolar10,5000.162 nMYes
This compoundSubnanomolar10,5003.97 nMYes
TIPVariesN/AN/ANo

Case Studies and Experimental Evidence

  • Synaptic Transmission Studies : In experiments with hippocampal neurons, this compound significantly reduced the amplitude of inhibitory postsynaptic currents when used in conjunction with MOR antagonists, indicating a complex interaction between DORs and MORs in synaptic modulation .
  • Behavioral Studies : In vivo studies have shown that this compound can modulate pain responses without the typical side effects associated with mu agonists, highlighting its potential therapeutic applications in pain management without inducing tolerance or dependence .
  • Pharmacological Characterization : Extensive structure-activity relationship studies have demonstrated that minor structural modifications can dramatically alter the pharmacological profile of TIPP-derived compounds, leading to the identification of new therapeutic agents with improved efficacy and safety profiles .

Properties

CAS No.

159992-07-1

Molecular Formula

C37H40N4O5

Molecular Weight

620.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinolin-3-yl]methylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C37H40N4O5/c38-32(19-27-15-17-31(42)18-16-27)36(44)41-24-29-14-8-7-13-28(29)22-30(41)23-39-33(20-25-9-3-1-4-10-25)35(43)40-34(37(45)46)21-26-11-5-2-6-12-26/h1-18,30,32-34,39,42H,19-24,38H2,(H,40,43)(H,45,46)/t30-,32-,33-,34-/m0/s1

InChI Key

RPKMHCAOERKVEC-DYTOPAQESA-N

SMILES

C1C(N(CC2=CC=CC=C21)C(=O)C(CC3=CC=C(C=C3)O)N)CNC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)O

Isomeric SMILES

C1[C@H](N(CC2=CC=CC=C21)C(=O)[C@H](CC3=CC=C(C=C3)O)N)CN[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O

Canonical SMILES

C1C(N(CC2=CC=CC=C21)C(=O)C(CC3=CC=C(C=C3)O)N)CNC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)O

Synonyms

H-Tyr-Tic-psi(CH2NH)Phe-Phe-OH
TIPP(psi)
tyrosyl-tetrahydroisoquinolinecarbonyl-psi(methylamino)phenylalanyl-phenylalanine

Origin of Product

United States

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